1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane
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Overview
Description
1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with brominating agents. For instance, the reaction of 1-(2-methoxyethyl)cyclopropane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can yield the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom and the strain within the cyclopropane ring.
Comparison with Similar Compounds
1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclopropane is unique due to the combination of the bromomethyl and methoxyethyl groups attached to the cyclopropane ring. This unique structure imparts specific reactivity and properties that can be leveraged in various chemical and industrial applications.
Properties
Molecular Formula |
C7H13BrO |
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Molecular Weight |
193.08 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxyethyl)cyclopropane |
InChI |
InChI=1S/C7H13BrO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChI Key |
CNQCCDMFHVRNFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC1)CBr |
Origin of Product |
United States |
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